molecular formula C11H10O4 B6272961 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid CAS No. 115974-97-5

4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Cat. No. B6272961
CAS RN: 115974-97-5
M. Wt: 206.2
InChI Key:
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Description

“4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid” is a chemical compound with the CAS Number: 115974-97-5 . It has a molecular weight of 206.2 . The IUPAC name for this compound is (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10O4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7H,1H3,(H,13,14)/b7-4+ . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the connectivity of bonds.


Physical And Chemical Properties Analysis

This compound has a melting point of 242-243 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Materials Research

Benzoic acid derivatives like the one are often used in co-crystal engineering, which is crucial for materials research. These compounds can help in creating new materials with desired properties for various industrial applications .

Pharmaceutical Applications

These derivatives play a significant role in pharmaceuticals, where they are used to create compounds with anti-inflammatory, antitumor, anticonvulsive, and antibiotic properties .

Solar Energy

In the field of solar energy, benzoic acid has been employed as an additive to improve the quality of perovskite thin films, which are essential components of efficient perovskite solar cells .

Electrochemical Applications

The compound has been studied using various analytical techniques such as FT-IR, XRD, SEM, and TGA to understand its structural, optical, and morphological features for electrochemical applications .

Synthesis of Metal-Organic Frameworks (MOFs)

Benzoic acid derivatives are used in the synthesis of MOFs, which have a wide range of applications including gas storage, separation, and catalysis .

Corrosion Inhibition

These derivatives have been investigated as corrosion inhibitors for metals in acidic environments, which is vital for extending the lifespan of industrial machinery and infrastructure .

Antimicrobial and Anticancer Activities

Derivatives of benzoic acid have been synthesized that show promising antimicrobial and anticancer activities due to their ability to inhibit various biological pathways .

Chemical Reactions and Bioactive Natural Products

They possess a wide range of chemical reactions due to the presence of electrophilic and nucleophilic centers and are common structural motifs in many bioactive natural products .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid involves the condensation of 3-methoxyacetylacetone with 4-carboxybenzaldehyde, followed by decarboxylation and acidification to yield the final product.", "Starting Materials": [ "3-methoxyacetylacetone", "4-carboxybenzaldehyde", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 3-methoxyacetylacetone (1.0 g, 7.5 mmol) and 4-carboxybenzaldehyde (1.3 g, 7.5 mmol) in ethanol (20 mL) and add a catalytic amount of sodium hydroxide.", "Step 2: Heat the reaction mixture at reflux for 4 hours.", "Step 3: Allow the reaction mixture to cool to room temperature and then add hydrochloric acid until the pH is acidic.", "Step 4: Filter the resulting solid and wash with water.", "Step 5: Dry the solid under vacuum to yield the crude product.", "Step 6: Purify the crude product by recrystallization from ethanol to obtain 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid as a white solid (yield: 80%)." ] }

CAS RN

115974-97-5

Product Name

4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Molecular Formula

C11H10O4

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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